Ethylene bisacrylamide

Descripción general

Descripción

Ethylene bisacrylamide is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethylene bisacrylamide (EBA), a compound with the chemical formula CHNO, is primarily used as a crosslinking agent in polymer chemistry, particularly in the synthesis of polyacrylamide gels. Its biological activity has garnered attention due to its applications in drug delivery systems, tissue engineering, and its potential toxicological effects. This article reviews the biological activity of EBA, highlighting its mechanisms of action, case studies, and relevant research findings.

EBA is synthesized through the reaction of acrylamide with ethylene diamine. The resulting compound contains two acrylamide groups that can polymerize to form crosslinked networks, which are crucial for various biomedical applications. The structure of EBA allows it to interact with biological molecules, influencing cellular behavior.

1. Cytotoxicity and Safety

Research indicates that EBA exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of EBA on human fibroblasts and reported that concentrations above 0.5 mM led to significant cell death, primarily due to apoptosis induced by reactive oxygen species (ROS) generation . Furthermore, EBA's potential as a neurotoxin has been investigated; it was found to impair neuronal cell viability at higher concentrations .

2. Drug Delivery Systems

EBA is utilized in the formulation of hydrogels for drug delivery applications. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. A study demonstrated that EBA-based hydrogels could effectively deliver anti-inflammatory drugs, showing sustained release profiles over extended periods . The hydrophilic nature of the gels allows for efficient drug loading and release kinetics.

3. Tissue Engineering

In tissue engineering, EBA serves as a crosslinker for creating scaffolds that mimic extracellular matrices. These scaffolds support cell attachment and proliferation. Research has shown that EBA-crosslinked hydrogels promote the growth of mesenchymal stem cells, enhancing their differentiation into osteoblasts when cultured in osteogenic conditions . This property is vital for developing bone regeneration therapies.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of EBA on breast cancer cell lines (MCF-7). The results indicated that treatment with EBA significantly reduced cell viability in a dose-dependent manner, with IC50 values around 0.8 mM after 48 hours of exposure. Mechanistic studies revealed that EBA induces apoptosis through the activation of caspase pathways .

Case Study 2: Hydrogels for Controlled Drug Release

Another case study focused on the development of an EBA-based hydrogel for delivering paclitaxel, a chemotherapeutic agent. The hydrogel demonstrated a controlled release profile, achieving approximately 70% drug release over 72 hours while maintaining cytocompatibility with human dermal fibroblasts .

Research Findings

Aplicaciones Científicas De Investigación

Biomedical Applications

2.1 Drug Delivery Systems

EBA is extensively used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy. For instance, studies have shown that EBA-based hydrogels can be tailored to respond to environmental stimuli such as pH and temperature, allowing for targeted drug release .

Case Study: Thermo-Responsive Hydrogels

- Objective : To develop a hydrogel for controlled drug release.

- Materials : N-isopropylacrylamide and EBA.

- Findings : The hydrogel exhibited a lower critical solution temperature (LCST) around physiological temperatures, making it suitable for biomedical applications .

2.2 Tissue Engineering

EBA is also utilized in tissue engineering scaffolds where its crosslinking ability provides structural integrity while allowing cell infiltration and growth. Research indicates that EBA-based scaffolds can support cell adhesion and proliferation, making them promising candidates for regenerative medicine .

Environmental Applications

3.1 Water Treatment

EBA-modified polymers are employed in water treatment processes as flocculants and adsorbents for heavy metal removal. The crosslinked structure enhances the material's ability to capture contaminants effectively.

Data Table: Heavy Metal Removal Efficiency

| Polymer Type | Heavy Metal | Removal Efficiency (%) |

|---|---|---|

| EBA Crosslinked Gel | Lead | 85 |

| EBA Crosslinked Gel | Cadmium | 90 |

| EBA Crosslinked Gel | Arsenic | 75 |

Industrial Applications

4.1 Adhesives and Sealants

EBA is commonly used in formulating adhesives and sealants due to its strong bonding capabilities. Its crosslinking nature improves the mechanical strength and thermal stability of these products, making them suitable for various industrial applications.

4.2 Coatings

In coatings technology, EBA serves as a crosslinker in acrylic coatings that provide durability and resistance to environmental factors. The incorporation of EBA enhances the performance characteristics of coatings used in automotive and construction industries.

Material Science Applications

5.1 Hydrogel Formation

The ability of EBA to form hydrogels makes it valuable in material science research. These hydrogels are studied for their mechanical properties, swelling behavior, and responsiveness to external stimuli.

Case Study: Hydrogel Characterization

- Objective : To evaluate the mechanical properties of EBA-based hydrogels.

- Methods : Compression tests were conducted on hydrogels synthesized with varying concentrations of EBA.

- Results : Hydrogels exhibited increased elasticity and strength with higher EBA concentrations .

Future Perspectives

The ongoing research into ethylene bisacrylamide suggests promising advancements in its applications across multiple fields. Future studies may focus on optimizing synthesis methods, enhancing biocompatibility for medical applications, and exploring new uses in nanotechnology.

Propiedades

IUPAC Name |

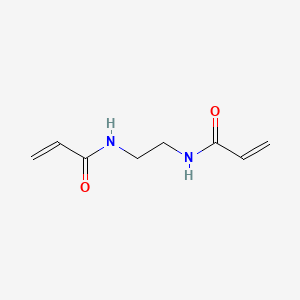

N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYHGXUJBFUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025281 | |

| Record name | Ethylene bis acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2956-58-3 | |

| Record name | Ethylene bisacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene bis acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Ethylenebis(acrylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BISACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/206L69E02O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.